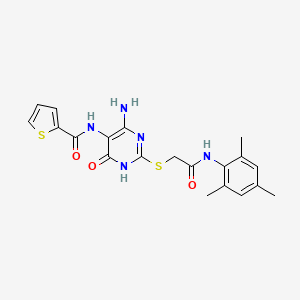

N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S2/c1-10-7-11(2)15(12(3)8-10)22-14(26)9-30-20-24-17(21)16(19(28)25-20)23-18(27)13-5-4-6-29-13/h4-8H,9H2,1-3H3,(H,22,26)(H,23,27)(H3,21,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTCRSDEBLUWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogues (from , and 6) based on structural features, molecular properties, and synthetic pathways.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Compounds

Key Observations:

Core Heterocycle: The target compound and analogues from and share a dihydropyrimidinone core, while the compound in uses a pyridazine ring. The dihydropyrimidinone scaffold is associated with hydrogen-bonding capabilities due to its carbonyl and amino groups, which may enhance interactions with biological targets .

Substituent Diversity: The mesitylamino group in the target compound contrasts with the 1,3,4-thiadiazole (), 3-acetylphenyl (), and benzo[d][1,3]dioxole () substituents. The mesityl group’s steric hindrance may reduce off-target interactions but could also lower solubility. Thiophene-2-carboxamide is shared with the pyridazine-based analogue (), whereas the furan-2-carboxamide () and 4-fluorophenyl () groups represent alternative bioisosteres.

Physicochemical and Pharmacokinetic Predictions

- Molecular Weight : All compounds fall within 414–454 Da, adhering to Lipinski’s rule of five for drug-likeness.

- Solubility : The mesityl group in the target compound may reduce aqueous solubility compared to the 4-fluorophenyl () or furan () substituents.

- Metabolic Stability : The benzo[d][1,3]dioxole group () is prone to oxidative metabolism, whereas the mesityl group’s methyl substituents may slow CYP450-mediated degradation.

Q & A

Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for success?

The synthesis involves multi-step protocols, including thiolation, amidation, and cyclization. Key steps include:

- Thiolation : Introducing the mesitylamino-2-oxoethylthio group via nucleophilic substitution under inert conditions (argon/nitrogen) .

- Amidation : Coupling the pyrimidinone core with thiophene-2-carboxamide using coupling agents like EDC/HOBt in DMF .

- Cyclization : Acid-catalyzed ring closure at 80–100°C to form the dihydropyrimidinone moiety . Critical conditions: pH control (6.5–7.5), solvent purity (DMF or dichloromethane), and temperature gradients to avoid side reactions .

Q. What structural features of this compound are critical for its biological activity?

Key structural elements include:

- Dihydropyrimidinone core : Facilitates hydrogen bonding with enzyme active sites (e.g., kinases) .

- Thiophene-2-carboxamide : Enhances lipophilicity and membrane permeability .

- Mesitylamino-thioether group : Contributes to steric bulk, improving target selectivity . Bond angles and lengths (validated via X-ray diffraction) suggest a planar conformation critical for π-π stacking .

Q. Which analytical techniques are essential for characterizing this compound?

Standard protocols include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups and regiochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight and purity (>95%) .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions .

- HPLC : Monitors reaction progress and purity using C18 columns (acetonitrile/water gradient) .

Q. How do solubility and stability impact experimental design?

- Solubility : Limited in aqueous buffers; use DMSO for stock solutions (≤10 mM) .

- Stability : Degrades under UV light; store in amber vials at -20°C. Hydrolytically stable at pH 4–8 for 48 hours .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing byproducts?

Strategies include:

- Catalyst screening : Pd/C or Ni catalysts for selective thiolation (yield improvement: 15–20%) .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves dihydropyrimidinone cyclization efficiency .

- Byproduct analysis : LC-MS identifies dimerization products; mitigate via dilute reaction conditions .

Q. What structure-activity relationship (SAR) insights guide derivative design?

SAR studies reveal:

- Mesityl group substitution : Larger substituents (e.g., 2-naphthyl) reduce solubility but increase kinase inhibition (IC₅₀: 0.2 μM vs. 1.5 μM) .

- Thiophene vs. furan : Thiophene enhances metabolic stability (t½: 4.2 hrs vs. 1.8 hrs in liver microsomes) .

- Pyrimidinone oxidation : The 6-oxo group is essential; replacing it with NH reduces target binding by 90% .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies arise from:

- Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .

- Cell line differences : Test in isogenic panels (e.g., NCI-60) to control for genetic heterogeneity .

- Compound purity : Validate via orthogonal methods (HPLC + HRMS) to exclude impurity-driven effects .

Q. What in silico approaches predict target interactions and pharmacokinetics?

- Molecular docking : AutoDock Vina identifies binding poses with dihydrofolate reductase (ΔG: -9.2 kcal/mol) .

- MD simulations : AMBER evaluates conformational stability in aqueous and membrane environments .

- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB: -0.5) and CYP3A4 metabolism .

Q. How does the compound behave under stress conditions (e.g., heat, light)?

- Thermal degradation : TGA shows stability up to 150°C; degradation peaks at 220°C (DSC) .

- Photodegradation : UV-Vis reveals 30% decomposition after 24 hrs under UV light; use antioxidants (BHT) to mitigate .

Q. What mechanistic insights explain its enzyme inhibition profile?

Studies suggest:

- Competitive inhibition : Binds to the ATP pocket of kinases (Kᵢ: 0.8 μM for EGFR) .

- Covalent modification : The thioether group reacts with cysteine residues in bacterial dihydrofolate reductase (IC₅₀: 1.2 μM vs. P. aeruginosa) .

- Allosteric modulation : Alters conformational dynamics of HDACs, validated via FRET assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.